6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate
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Overview
Description
11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE is a complex organic compound that features a unique structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The core structure can be synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional group modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the aromatic rings and other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrole derivatives: Compounds containing a pyrrole ring, known for their biological activity and diverse applications.
Imidazole derivatives: Compounds with an imidazole ring, widely used in medicinal chemistry and drug development.
Phenylacetate derivatives: Compounds with a phenylacetate group, known for their use in organic synthesis and industrial applications.
Uniqueness
11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H22N2O2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[6-(4-propan-2-ylphenyl)benzo[a]phenazin-5-yl] acetate |
InChI |
InChI=1S/C27H22N2O2/c1-16(2)18-12-14-19(15-13-18)24-26-25(28-22-10-6-7-11-23(22)29-26)20-8-4-5-9-21(20)27(24)31-17(3)30/h4-16H,1-3H3 |
InChI Key |
GPGVWRVSRRSNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C |
Origin of Product |
United States |
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